2-Chloro-4-methylquinolin-8-amine
Overview
Description
2-Chloro-4-methylquinolin-8-amine is a quinoline derivative with the molecular formula C10H9ClN2. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylquinolin-8-amine typically involves the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one followed by amination. One common method includes the use of phosphoryl chloride and phosphorus pentachloride for chlorination, followed by amination using ammonia or an amine source . Another method involves the ammoniation of 2-methyl-8-bromoquinoline in the presence of a catalyst and strong alkali .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to achieve greener and more sustainable processes .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methylquinolin-8-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and hydrazines.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides and reduction to form dihydroquinolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like thiourea, hydrazine, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products:
Nucleophilic Substitution: Products include 4-substituted quinolinones and quinolinethiones.
Oxidation: Products include quinoline N-oxides.
Reduction: Products include dihydroquinolines.
Scientific Research Applications
2-Chloro-4-methylquinolin-8-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its anticancer properties, particularly against non-small cell lung cancer cell lines.
Biological Research: The compound is used in molecular docking studies to understand its interaction with various biological targets, including the PI3K/AKT/mTOR pathway proteins.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylquinolin-8-amine involves its interaction with molecular targets such as the PI3K/AKT/mTOR pathway proteins. This interaction leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to bind to these targets with high affinity makes it a promising candidate for anticancer drug development .
Comparison with Similar Compounds
- 2-Chloro-8-methylquinolin-4-amine
- 4-Chloro-8-methylquinolin-2(1H)-one
- 2-Chloro-8-methylquinoline-3-carbaldehyde
Comparison: 2-Chloro-4-methylquinolin-8-amine stands out due to its unique substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it exhibits higher potency in anticancer assays and better selectivity towards specific molecular targets .
Properties
IUPAC Name |
2-chloro-4-methylquinolin-8-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNGABMRDBDRQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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